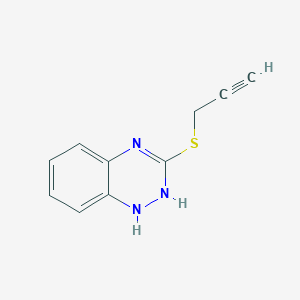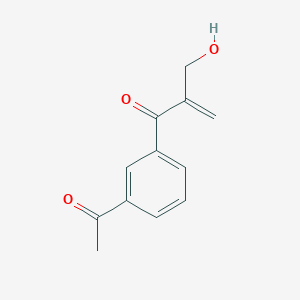
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a propynylthio group attached to the benzotriazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine typically involves the reaction of 1,2,4-benzotriazine with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:
- Dissolve 1,2,4-benzotriazine in anhydrous dimethylformamide (DMF).
- Add sodium hydride to the solution to generate the benzotriazine anion.
- Slowly add propargyl bromide to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The propynylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit protein kinases involved in cell signaling pathways.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
類似化合物との比較
Similar Compounds
3-(2-Propynylthio)-4H-1,2,4-triazole: Similar structure with a triazole ring instead of a benzotriazine ring.
3-(2-Propynylthio)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.
3-(2-Propynylthio)-1,2,4-oxadiazole: Features an oxadiazole ring, which can influence its reactivity and stability.
Uniqueness
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties
特性
CAS番号 |
203114-65-2 |
|---|---|
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC名 |
3-prop-2-ynylsulfanyl-1,2-dihydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C10H9N3S/c1-2-7-14-10-11-8-5-3-4-6-9(8)12-13-10/h1,3-6,12H,7H2,(H,11,13) |
InChIキー |
YYOWNXGPVUPTCS-UHFFFAOYSA-N |
正規SMILES |
C#CCSC1=NC2=CC=CC=C2NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)

![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)



